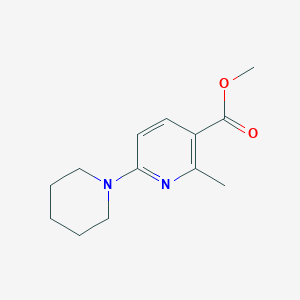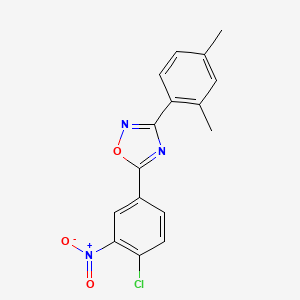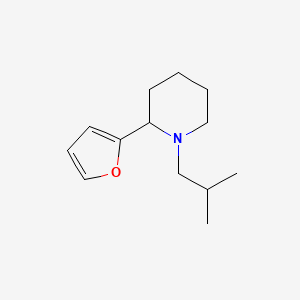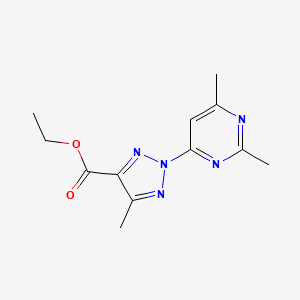
5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and an ethoxy group attached to a 1-methylpyrrolidin-3-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(1-methylpyrrolidin-3-yl)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids, and the pyrimidine ring can undergo reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include reduced pyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is not well-documented. it is likely to interact with specific molecular targets and pathways depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Similar structure with a bromomethyl group instead of the ethoxy group.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidinyl group attached to the pyridine ring instead of the pyrimidine ring.
Uniqueness
5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is unique due to the presence of both the bromine atom and the 1-(1-methylpyrrolidin-3-yl)ethoxy group, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16BrN3O |
|---|---|
Poids moléculaire |
286.17 g/mol |
Nom IUPAC |
5-bromo-2-[1-(1-methylpyrrolidin-3-yl)ethoxy]pyrimidine |
InChI |
InChI=1S/C11H16BrN3O/c1-8(9-3-4-15(2)7-9)16-11-13-5-10(12)6-14-11/h5-6,8-9H,3-4,7H2,1-2H3 |
Clé InChI |
ZRRRAEIZYIQRST-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN(C1)C)OC2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)





